molecular formula C22H23N5O3S B2573215 N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 888423-14-1

N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No.: B2573215
CAS No.: 888423-14-1
M. Wt: 437.52
InChI Key: JRYSNFHJZZBSAR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an amide group (-CONH2), a thioether group (-S-), and a pyrimidine ring (a six-membered ring with two nitrogen atoms), among others .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, amide, and thioether groups would all contribute to its overall structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might participate in condensation reactions, while the pyrimidine ring might undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar amide group, while its melting and boiling points would depend on the size and shape of the molecule .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research in the field of chemical synthesis often explores novel compounds with potential applications across various domains, including materials science, pharmacology, and biotechnology. For instance, the synthesis of new diamines and their polymerization to create polyimides with specific thermal and solubility properties suggests a methodology that could potentially be applied to the synthesis and characterization of complex compounds like the one . These polyimides exhibit high thermal stability and solubility in organic solvents, indicating their potential utility in high-performance materials (M. Butt et al., 2005).

Drug Discovery and Pharmacological Applications

The process of drug discovery often involves the synthesis of novel compounds and evaluation of their biological activities. For example, the discovery of kinesin spindle protein inhibitors showcases the potential of novel chemical entities in cancer treatment. Such inhibitors, through their action on cellular mitosis, can lead to cell death, suggesting a potential application area for novel compounds in oncology (M. Theoclitou et al., 2011).

Exploring Chemical Properties and Biological Activity

The detailed investigation of chemical properties and biological activity is crucial for understanding the potential applications of novel compounds. For instance, studies on the reductive chemistry of hypoxia-selective cytotoxins provide insights into their mechanism of action and potential therapeutic uses. Such research outlines how specific chemical modifications can enhance cytotoxicity, offering clues to how complex compounds might be engineered for specific biological applications (B. Palmer et al., 1995).

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound might be. If it’s intended to be a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The study and development of new compounds is a key part of fields like medicinal chemistry and materials science. This compound, with its complex structure and functional groups, could be of interest for future research .

Properties

IUPAC Name

N-[4-amino-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-12-4-7-15(8-5-12)20(29)25-18-19(23)26-22(27-21(18)30)31-11-17(28)24-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYSNFHJZZBSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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